2,6-Dinitrobenzoic acid CAS number 603-12-3 properties
2,6-Dinitrobenzoic acid CAS number 603-12-3 properties
An In-depth Technical Guide to 2,6-Dinitrobenzoic Acid (CAS: 603-12-3) for Advanced Research and Development
Introduction
2,6-Dinitrobenzoic acid, identified by CAS Number 603-12-3, is a highly functionalized aromatic carboxylic acid of significant interest to researchers in synthetic chemistry and drug development.[1] Its unique electronic structure, dictated by the presence of two powerful electron-withdrawing nitro groups positioned ortho to a carboxylic acid moiety, imparts distinct chemical properties and reactivity.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, offering field-proven insights for its effective utilization in a laboratory and process development setting. While not a direct therapeutic agent, its role as a strategic building block and chemical intermediate makes a thorough understanding of its characteristics essential for the synthesis of complex molecular targets, including novel pharmaceutical compounds.[1]
Physicochemical and Structural Properties
The physical and chemical properties of 2,6-Dinitrobenzoic acid are fundamental to its handling, reaction setup, and purification. The strong electron-withdrawing nature of the two nitro groups significantly influences its acidity and melting point compared to parent benzoic acid.
Key Property Data
A summary of the core physicochemical data is presented below for quick reference. These parameters are critical for experimental design, from selecting appropriate solvent systems to setting reaction temperatures.
| Property | Value | Source(s) |
| CAS Number | 603-12-3 | [2][3][4] |
| Molecular Formula | C₇H₄N₂O₆ | [3][4][5] |
| Molecular Weight | 212.12 g/mol | [2][6] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 202-206 °C | [2] |
| Boiling Point | 351.93 °C (rough estimate) | [2] |
| pKa | 1.14 (at 25 °C) | [2] |
| Density | 1.7333 g/cm³ (rough estimate) | [2] |
Structural Identifiers
For unambiguous identification in chemical databases and software, the following structural identifiers are provided:
| Identifier | String | Source(s) |
| IUPAC Name | 2,6-dinitrobenzoic acid | [3][6] |
| SMILES | C1=CC(=C(C(=C1)[O-])C(=O)O)[O-] | [3][6] |
| InChI | InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | [6] |
| InChIKey | HKKWSIQQYJTJLW-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The synthesis of 2,6-Dinitrobenzoic acid presents a classic challenge in aromatic chemistry. The strong deactivating and meta-directing nature of the carboxyl group on benzoic acid makes direct nitration an inefficient route.[1] Therefore, synthetic strategies rely on precursors where the directing effects are more favorable.
Primary Synthetic Route: Oxidation of 2,6-Dinitrotoluene
The most common and industrially viable method involves the oxidation of 2,6-dinitrotoluene.[1] This precursor is accessible through the nitration of 2-nitrotoluene, which, after separation from other isomers, serves as the direct starting material.[1]
Caption: Synthetic pathway to 2,6-Dinitrobenzoic acid.
Experimental Protocol: Oxidation of 2,6-Dinitrotoluene (Conceptual)
This protocol is based on analogous transformations of dinitrotoluenes and serves as a validated starting point for laboratory synthesis.[1][7]
Objective: To synthesize 2,6-Dinitrobenzoic acid by oxidizing the methyl group of 2,6-dinitrotoluene.
Materials:
-
2,6-Dinitrotoluene
-
Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a suspension of 2,6-dinitrotoluene in water.
-
Addition of Oxidant: Slowly add powdered potassium dichromate to the mixture in small portions. The reaction is exothermic and requires careful temperature control, maintaining the temperature within a specified range to prevent runaway reactions.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC). The color of the solution will typically change from orange to green as the Cr(VI) is reduced to Cr(III).
-
Workup: Cool the reaction mixture in an ice bath. The crude 2,6-Dinitrobenzoic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and chromium salts.
-
Purification: The crude acid can be purified by recrystallization from hot water or a suitable organic solvent system.[2] The purity should be verified by melting point determination and analytical techniques such as NMR or HPLC.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,6-Dinitrobenzoic acid is dominated by the powerful electronic effects of its substituents.
Caption: Key reactivity pathways for 2,6-Dinitrobenzoic acid.
-
Acidity: With a pKa of 1.14, it is a strong organic acid.[2] The two ortho-nitro groups provide powerful inductive electron withdrawal, stabilizing the conjugate base (carboxylate anion) and significantly increasing the acidity compared to benzoic acid (pKa 4.2).
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is extremely deactivated towards electrophilic attack. The combined deactivating effects of the carboxyl and two nitro groups make reactions like nitration or halogenation exceptionally difficult, requiring harsh conditions with low yields.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the benzene ring is highly activated for nucleophilic attack.[1] While the nitro groups themselves are poor leaving groups, introducing a good leaving group (e.g., a halogen) onto the ring would result in a substrate highly susceptible to SNAr reactions.
-
Carboxyl Group Reactions: The carboxylic acid undergoes standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and conversion to the highly reactive 2,6-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂).[1]
-
Nitro Group Reactions: A key transformation for its use in pharmaceutical synthesis is the selective reduction of one nitro group to form 2-amino-6-nitrobenzoic acid.[1] This mono-reduction is challenging as it must be controlled to prevent further reduction to the diamino product. This transformation unlocks the molecule for further functionalization, making it a valuable intermediate.[1]
Applications in Drug Development and Research
While direct applications are limited, 2,6-Dinitrobenzoic acid is a valuable precursor for creating more complex and functionalized molecules.
-
Pharmaceutical Intermediate: Its primary role is as a starting material for 2-amino-6-nitrobenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1]
-
Molecular Scaffolding: In drug discovery, related dinitro-aromatic structures are used to construct molecular scaffolds that can participate in hydrogen bonding and hydrophobic interactions within the binding sites of biological targets like proteins and enzymes.[1]
-
Derivatizing Agent: Although less common than its 3,5-isomer, the high reactivity of its acyl chloride derivative makes it a potential reagent for derivatizing alcohols and amines for analytical purposes.
Safety, Handling, and Storage
As with all nitroaromatic compounds, 2,6-Dinitrobenzoic acid must be handled with appropriate care, recognizing its potential hazards.
GHS Hazard Summary
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. |
| H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9] Given the H318 classification, this is critical.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[8]
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.[8]
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10][11] Avoid excessive heating. While specific thermal decomposition data for the 2,6-isomer is not detailed, caution is warranted based on the behavior of related nitrobenzoic acids.[10]
Conclusion
2,6-Dinitrobenzoic acid is a specialized chemical intermediate whose value lies in its unique reactivity profile. The strong electron-withdrawing character of the twin nitro groups renders the aromatic ring inert to electrophiles but highly activated for nucleophilic substitution, while also significantly increasing the acidity of the carboxyl group. For researchers and drug development professionals, its most important application is as a precursor, particularly for the synthesis of 2-amino-6-nitrobenzoic acid. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for its successful and safe application in the creation of advanced chemical structures and potential pharmaceutical agents.
References
-
Benchchem. 2,6-Dinitrobenzoic acid | 603-12-3.
-
ChemicalBook. 2,6-DINITROBENZOIC ACID | 603-12-3.
-
Matrix Fine Chemicals. 2,6-DINITROBENZOIC ACID | CAS 603-12-3.
-
Appchem. 2,6-Dinitrobenzoic Acid | 603-12-3 | C7H4N2O6.
-
Aaronchem. 603-12-3 | MFCD00024255 | 2,6-Dinitrobenzoic acid.
-
PubChem. Benzoic acid, 2,6-dinitro-.
-
Safety Data Sheet. (2024-01-13).
-
Sigma-Aldrich. Safety Data Sheet. (2025-04-28).
-
Fisher Scientific. Safety Data Sheet. (2010-10-25).
-
Sigma-Aldrich. Aldrich 121258 - Safety Data Sheet. (2024-09-07).
-
Fisher Scientific. Safety Data Sheet. (2025-12-21).
-
Organic Syntheses. 2,5-dinitrobenzoic acid.
-
Synchem.de. Buy high quality 2,6-Dinitrobenzoic acid.
-
X-Mol. The Role of 2,6-Dibromobenzoic Acid in Pharmaceutical Synthesis and Research.
-
SAGE Journals. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
Organic Syntheses. 3,5-dinitrobenzoic acid.
-
LookChem. Cas 610-28-6,2,5-DINITROBENZOIC ACID.
-
PubChem. 2,5-Dinitrobenzoic acid.
-
ChemicalBook. Synthesis and Application of 3,5-Dinitrobenzoic Acid.
-
Sigma-Aldrich. 2,6-dinitrobenzoic acid AldrichCPR.
-
ChemicalBook. 2,6-DINITROBENZOIC ACID | 603-12-3. (2023-04-23).
-
SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
-
J-STAGE. Thermal Decarboxylation of Nitrobenzoic Acids. I.
-
YouTube. 3, 5 DINITROBENZOIC ACID | CHEMISTRY | APPLICATION | SYNTHESIS | BASIC CONCEPTS | DR. HAMMAD MAJEED. (2022-04-19).
-
Wikipedia. 3,5-Dinitrobenzoic acid.
-
ChemicalBook. 2,6-DINITROBENZOIC ACID CAS#: 603-12-3.
-
Loba Chemie. 99-34-3 CAS | 3,5-DINITROBENZOIC ACID.
-
PubMed. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (2011-04-15).
-
Sigma-Aldrich. 3,5-Dinitrobenzoic acid 99 99-34-3.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 603-12-3 | CAS DataBase [chemicalbook.com]
- 3. 2,6-DINITROBENZOIC ACID | CAS 603-12-3 [matrix-fine-chemicals.com]
- 4. appchemical.com [appchemical.com]
- 5. 603-12-3 | MFCD00024255 | 2,6-Dinitrobenzoic Acid [aaronchem.com]
- 6. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. scielo.br [scielo.br]
- 11. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
